
Gliftor
Vue d'ensemble
Description
Gliftor is a rodenticide that was widely used in the former Soviet Union and is still approved for use in China. The compound is primarily composed of 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. These components are metabolic poisons that disrupt the citric acid cycle, similar to sodium fluoroacetate .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-propanol can be synthesized through the fluorination of 2-propanol. The reaction typically involves the use of fluorinating agents such as hydrogen fluoride or sulfur tetrafluoride under controlled conditions. The reaction is exothermic and requires careful temperature management to avoid side reactions .
1-Chloro-3-fluoro-2-propanol is synthesized by chlorinating 3-fluoro-2-propanol. This reaction is usually carried out using chlorine gas in the presence of a catalyst like iron(III) chloride. The reaction conditions include maintaining a low temperature to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of Gliftor involves the large-scale synthesis of its components followed by their mixing in specific ratios. The production process is carried out in chemical plants equipped with safety measures to handle toxic and corrosive chemicals. The final product is formulated into various forms such as pellets or liquid concentrates for use as a rodenticide .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 1,3-Difluoro-2-propanol can undergo oxidation to form 1,3-difluoroacetone.
Reduction: The compound can be reduced to 1,3-difluoropropane using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Nucleophiles: Hydroxide ions, amine groups
Major Products
Oxidation: 1,3-Difluoroacetone
Reduction: 1,3-Difluoropropane
Substitution: Various substituted propanols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Gliftor and its components are used in research to study the effects of metabolic poisons on cellular respiration. The compound’s ability to disrupt the citric acid cycle makes it a valuable tool for investigating metabolic pathways and enzyme functions .
Biology
In biological research, this compound is used to study the effects of metabolic disruption on various organisms. It serves as a model compound for understanding the mechanisms of toxicity and the development of antidotes .
Medicine
While this compound itself is not used in medicine, its study has led to the development of potential antidotes for poisoning by similar compounds. Research into its mechanism of action has provided insights into the treatment of metabolic poisoning .
Industry
In the industrial sector, this compound is primarily used as a rodenticide. Its effectiveness in controlling rodent populations has made it a valuable tool in pest management, particularly in agricultural settings .
Mécanisme D'action
Gliftor exerts its toxic effects by disrupting the citric acid cycle. The compound is metabolized to 1,3-difluoroacetone, which is further converted to (-)-erythro-fluorocitrate. This metabolite inhibits aconitase, an enzyme crucial for the citric acid cycle, leading to the accumulation of citrate and disruption of cellular respiration. The inhibition of aconitase prevents the conversion of citrate to isocitrate, effectively halting the cycle and leading to cellular energy depletion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Fluoroacetate: Like Gliftor, sodium fluoroacetate disrupts the citric acid cycle by forming fluorocitrate, which inhibits aconitase.
Fluoroacetamide: Another compound that disrupts cellular respiration by forming toxic metabolites that inhibit key enzymes in the citric acid cycle.
Uniqueness
This compound is unique in its composition, combining both 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol. This combination enhances its effectiveness as a rodenticide by providing multiple pathways for metabolic disruption. Additionally, the specific metabolic pathway leading to the formation of (-)-erythro-fluorocitrate is unique to this compound, distinguishing it from other similar compounds .
Propriétés
IUPAC Name |
1-chloro-3-fluoropropan-2-ol;1,3-difluoropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClFO.C3H6F2O/c2*4-1-3(6)2-5/h2*3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJUYPCKXIPSJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)F.C(C(CCl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8065-71-2 | |
| Record name | 1-Chloro-3-fluoro-2-propanol mixt. with 1,3-difluoro-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=8065-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gliftor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008065712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


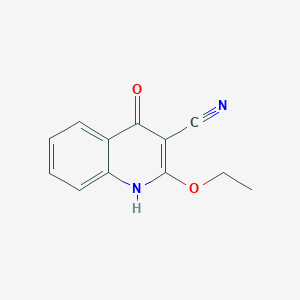


![Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate](/img/structure/B128731.png)
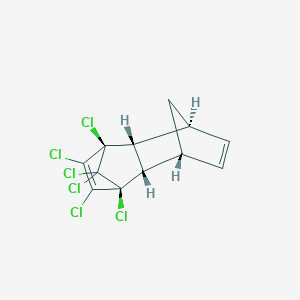
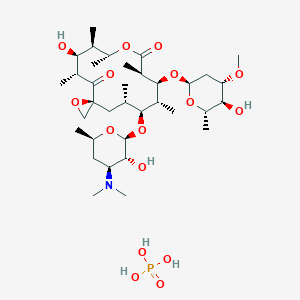
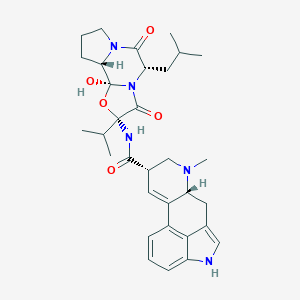
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)


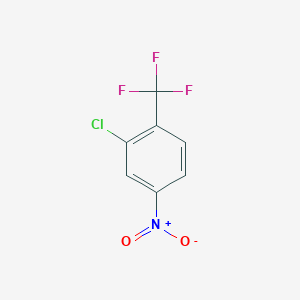

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)

